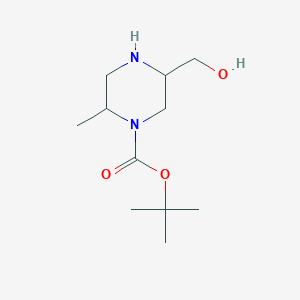

Tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

CAS No.:

Cat. No.: VC17955948

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O3 |

|---|---|

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3 |

| Standard InChI Key | OCHKRKFPKUAHGF-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNC(CN1C(=O)OC(C)(C)C)CO |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound features a six-membered piperazine ring with two stereocenters at positions 2 and 5, leading to four possible stereoisomers. The (2R,5R) and (2S,5S) configurations are most commonly synthesized due to their relevance in drug discovery . The molecular formula is C₁₁H₂₂N₂O₃, with a molar mass of 230.30 g/mol and an XLogP3 value of 0.3, indicating moderate hydrophobicity .

Table 1: Comparative Analysis of Stereoisomers

The tert-butyl group at the N1 position sterically shields the carbamate moiety, enhancing stability during synthetic reactions. Meanwhile, the hydroxymethyl group at C5 participates in hydrogen bonding, influencing crystallinity and intermolecular interactions .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.65–3.70 (m, 2H, CH₂OH), 4.10–4.25 (m, 2H, piperazine H) .

-

IR (KBr): 3400 cm⁻¹ (O-H stretch), 1690 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym).

Synthetic Methodologies

Chiral Pool Synthesis

The (2R,5R)-isomer is typically synthesized via enantioselective hydrogenation of a pre-existing piperazine precursor using chiral catalysts like Ru-BINAP complexes. This method achieves enantiomeric excess (ee) >98% but requires high-pressure conditions .

Reductive Amination Pathway

A scalable route involves:

-

Protection: Treating racemic 2-methylpiperazine with Boc₂O (tert-butyl dicarbonate) in dichloromethane at 0°C to form the bis-protected intermediate.

-

Hydroxymethylation: Reacting with formaldehyde and NaBH₃CN in methanol, selectively functionalizing the C5 position .

-

Deprotection-Purification: Removing excess Boc groups via trifluoroacetic acid (TFA) and isolating the target compound via silica gel chromatography (yield: 65–72%) .

Table 2: Optimization Parameters for Synthesis

Physicochemical Properties

| Quantity | Purity | Price (USD) |

|---|---|---|

| 100 mg | ≥98% | $12.00 |

| 1 g | ≥98% | $81.00 |

| 5 g | ≥98% | $306.00 |

Solubility Profile

-

Water: 1.2 mg/mL (25°C)

-

DMSO: >50 mg/mL

-

Ethanol: 15 mg/mL

Applications in Pharmaceutical Research

Intermediate in Antipsychotic Drug Synthesis

The (2R,5R)-isomer is a key precursor in synthesizing iloperidone, a dopamine D₂ antagonist. Its stereochemistry aligns with the target receptor’s active site, reducing off-target effects .

Enzyme Inhibition Studies

In vitro assays demonstrate moderate inhibition of monoamine oxidase B (MAO-B) (IC₅₀ = 3.2 µM), suggesting potential in Parkinson’s disease therapeutics.

Future Directions

Ongoing research explores its utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume